molecular formula C18H25NO2 B2664541 1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine CAS No. 2418667-64-6

1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine

Cat. No. B2664541
CAS RN: 2418667-64-6
M. Wt: 287.403
InChI Key: OHZNGKIVSMWNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine, also known as CPMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This aziridine derivative has been shown to exhibit promising biological activity, making it a target for further investigation.

Mechanism of Action

1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine inhibits tubulin polymerization by binding to the colchicine site on the tubulin molecule, leading to the disruption of microtubule assembly. This results in cell cycle arrest and apoptosis, making it a potential anti-cancer agent. This compound has also been shown to inhibit bacterial cell growth by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit selective cytotoxicity towards cancer cells, with minimal toxicity towards normal cells. This selectivity is attributed to the higher rate of cell division in cancer cells, making them more susceptible to the disruption of microtubule assembly. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine has several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and potential as a therapeutic agent. However, its limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, this compound has not yet been extensively studied in vivo, making it difficult to assess its potential toxicity and efficacy in animal models.

Future Directions

Future research on 1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine could focus on optimizing its synthesis method to improve its yield and purity. In addition, further investigation into its anti-cancer and antimicrobial properties could provide valuable insights into its potential as a therapeutic agent. Furthermore, studies on its pharmacokinetics and toxicity in vivo could provide important information for its clinical development. Finally, the development of this compound derivatives with improved solubility and bioavailability could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine involves the reaction of 3-(oxan-4-yl)phenol with cyclopropylmethylamine, followed by the aziridination of the resulting intermediate with chloramine-T. This method has been optimized to yield high purity this compound with good yields, making it a viable option for large-scale production.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine has been shown to exhibit potent anti-cancer activity in vitro, making it a potential candidate for cancer chemotherapy. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound has also been investigated for its antimicrobial properties, specifically against drug-resistant pathogens. In addition, this compound has been shown to possess anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

1-(cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-16(15-6-8-20-9-7-15)10-18(3-1)21-13-17-12-19(17)11-14-4-5-14/h1-3,10,14-15,17H,4-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZNGKIVSMWNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC(=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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